![molecular formula C12H9NO4S B6391794 3-[5-(Methoxycarbonyl)thiophen-3-yl]picolinic acid, 95% CAS No. 1262006-87-0](/img/structure/B6391794.png)
3-[5-(Methoxycarbonyl)thiophen-3-yl]picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-(Methoxycarbonyl)thiophen-3-yl]picolinic acid, 95% (hereafter referred to as 3-MCP) is a novel compound of thiophene-based carboxylic acid, with a wide range of potential applications in organic synthesis, medicinal chemistry, and other areas of scientific research.
Aplicaciones Científicas De Investigación
3-MCP has a wide range of potential applications in scientific research, including organic synthesis, medicinal chemistry, and biochemistry. In organic synthesis, 3-MCP can be used as a starting material for the synthesis of various thiophene-based compounds. In medicinal chemistry, 3-MCP can be used as a starting material for the synthesis of various biologically active compounds, such as anti-cancer drugs. In biochemistry, 3-MCP can be used as a starting material for the synthesis of various enzymes and proteins.
Mecanismo De Acción
The mechanism of action of 3-MCP is not well understood. However, it is believed that the compound acts as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds in the body. In addition, 3-MCP may also act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-MCP are not well understood. However, it is believed that the compound may have anti-inflammatory, anti-cancer, and anti-microbial effects. In addition, 3-MCP may also have neuroprotective effects, as it has been found to reduce the levels of amyloid beta in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-MCP in laboratory experiments is its low cost and availability. In addition, the compound is relatively easy to synthesize and purify, and has a wide range of potential applications in scientific research. The main limitation of using 3-MCP in laboratory experiments is its relatively low solubility in water, which can make it difficult to use in aqueous systems.
Direcciones Futuras
The potential future directions for 3-MCP include further research into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In addition, 3-MCP could be used as a starting material for the synthesis of various other compounds, such as drugs, enzymes, and proteins. Finally, 3-MCP could be used as a starting material for the synthesis of novel compounds with potential therapeutic applications.
Métodos De Síntesis
The synthesis of 3-MCP is relatively straightforward and involves the reaction of thiophene-3-carboxylic acid with an alkylating agent, such as ethyl bromoacetate. The reaction is performed in aprotic solvent, such as dimethylformamide, at temperatures between 0 and 20 °C. The reaction is usually complete in a few hours. The product is then purified by column chromatography or recrystallization.
Propiedades
IUPAC Name |
3-(5-methoxycarbonylthiophen-3-yl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4S/c1-17-12(16)9-5-7(6-18-9)8-3-2-4-13-10(8)11(14)15/h2-6H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZIKOVASUXMSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)C2=C(N=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

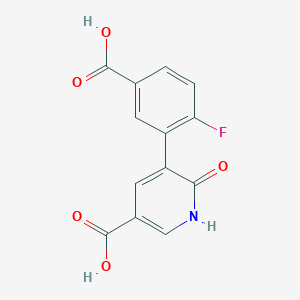
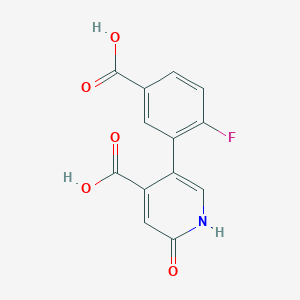




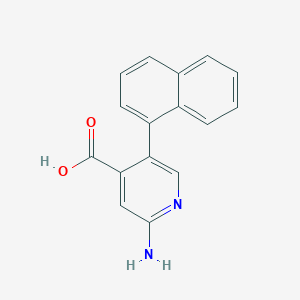
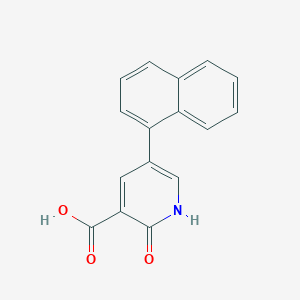
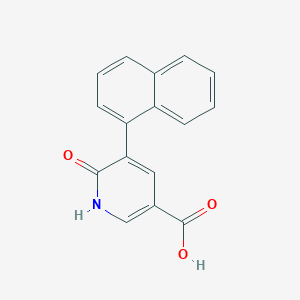
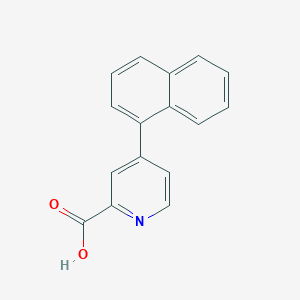
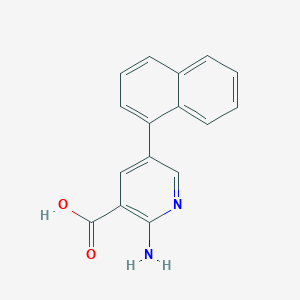
![5-[5-(Methoxycarbonyl)thiophen-3-yl]picolinic acid, 95%](/img/structure/B6391800.png)
![2-Amino-5-[5-(methoxycarbonyl)thiophen-3-yl]isonicotinic acid, 95%](/img/structure/B6391806.png)
![2-[5-(Methoxycarbonyl)thiophen-3-yl]nicotinic acid, 95%](/img/structure/B6391814.png)